BenchChemオンラインストアへようこそ!

BOLD-100

Colorectal cancer Clinical trial Progression-free survival

BOLD-100 is the most clinically advanced ruthenium anticancer agent (Phase 2), uniquely inhibiting GRP78 to overcome platinum resistance. It significantly reduces oxaliplatin-induced neuropathy in clinical combination trials. Ideal for validating synthetic lethality in platinum-resistant GI cancer models and as a benchmark for metallodrug R&D. Patent-protected composition-of-matter ensures supply chain integrity.

Molecular Formula C14H12Cl4N4NaRu
Molecular Weight 502.1 g/mol
Cat. No. B13650537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOLD-100
Molecular FormulaC14H12Cl4N4NaRu
Molecular Weight502.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN2.C1=CC=C2C(=C1)C=NN2.[Na+].Cl[Ru-](Cl)(Cl)Cl
InChIInChI=1S/2C7H6N2.4ClH.Na.Ru/c2*1-2-4-7-6(3-1)5-8-9-7;;;;;;/h2*1-5H,(H,8,9);4*1H;;/q;;;;;;+1;+3/p-4
InChIKeyWVVOCRYXBTVDRN-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BOLD-100 Ruthenium-Based Anticancer Agent: Clinical-Stage Metallodrug for Advanced Gastrointestinal Cancers


BOLD-100 (sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] dihydrate), also known as NKP-1339 or IT-139, is a first-in-class ruthenium-based small molecule anticancer agent currently in Phase 1b/2a clinical development for advanced gastrointestinal cancers [1]. The compound was developed from the earlier ruthenium complex KP1019, with the critical distinction that BOLD-100 incorporates a sodium counterion rather than indazolium, conferring markedly improved aqueous solubility that enabled continued clinical advancement [2]. BOLD-100 acts primarily through inhibition of stress-induced GRP78 upregulation, disrupting endoplasmic reticulum homeostasis and triggering the unfolded protein response (UPR) [3], a mechanism fundamentally distinct from the DNA-damaging action of platinum-based chemotherapeutics [4].

Why Generic Substitution Fails: BOLD-100's Differentiated Solubility, Mechanism, and Clinical Profile Versus Ruthenium Analogs


The ruthenium-based anticancer class contains several structurally related compounds (NAMI-A, KP1019, TLD1433) that might superficially appear interchangeable; however, fundamental differences in counterion chemistry, mechanism of action, and clinical fate preclude generic substitution. KP1019, the indazolium salt precursor to BOLD-100, demonstrated clinical activity but its development was halted specifically due to low aqueous solubility limiting formulation and bioavailability [1]. NAMI-A, despite sharing a Ru(III) core, exhibits negligible direct cytotoxicity and targets metastases rather than primary tumors [2], rendering it unsuitable for the advanced solid tumor indications where BOLD-100 is evaluated. TLD1433 operates via an entirely distinct photodynamic therapy mechanism requiring external light activation [3]. Furthermore, even within the same sodium salt series, BOLD-100 differs from earlier KP1339 material in manufacturing methods and purity profiles, with trace cesium content reflecting distinct process controls [4]. These differences are not trivial—they determine solubility, biodistribution, target engagement, and ultimately clinical utility.

BOLD-100 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Clinical Efficacy in Heavily Pre-Treated mCRC: BOLD-100 + FOLFOX Versus Standard of Care Historical Benchmarks

In a Phase 1b clinical trial of heavily pre-treated metastatic colorectal cancer (mCRC) patients (median 4 prior systemic therapies, 94% stage IV disease), BOLD-100 in combination with FOLFOX demonstrated a 3-fold improvement in progression-free survival compared to existing therapies in 3rd-line or later patients [1]. Interim efficacy analysis showed median PFS of 4.7 months versus the historical benchmark of 2.0 months for similar patients treated with approved standard of care; median OS reached 9.8 months versus the historical benchmark of 7.1 months [2].

Colorectal cancer Clinical trial Progression-free survival

Neuroprotective Effect: BOLD-100 Reduction of Oxaliplatin-Induced Peripheral Neuropathy (OIPN) Versus FOLFOX Alone

In the Phase 1b/2a clinical trial (BOLD-100-001, NCT04421820), BOLD-100 in combination with FOLFOX demonstrated a profound reduction in oxaliplatin-induced peripheral neuropathy compared to historical benchmarks for FOLFOX alone [1]. Across multiple cancer cohorts, any-grade neuropathy rates were: metastatic colorectal cancer (mCRC) 14% versus 53% benchmark; biliary tract cancer (BTC) 36% versus 67% benchmark; and gastric cancer (GC) 19% versus 63% benchmark [2]. This clinical finding was corroborated in a preclinical rat model of cold allodynia where BOLD-100 co-administration significantly reduced neuropathic pain versus oxaliplatin alone [2].

Peripheral neuropathy Chemotherapy toxicity Neuroprotection

Solubility Advantage: BOLD-100 (Sodium Salt) Versus KP1019 (Indazolium Salt)

The transition from KP1019 (indazolium salt) to BOLD-100/KP1339 (sodium salt) was driven by the critical limitation of low aqueous solubility in KP1019 that prevented further clinical development [1]. While KP1019 entered Phase 1 clinical trials as the second ruthenium-based anticancer agent and demonstrated disease stabilization in 5 of 6 evaluated patients, its development was halted specifically due to poor water solubility [2]. BOLD-100, with its sodium counterion, achieves readily soluble formulation characteristics that enable intravenous administration in clinical settings [1].

Aqueous solubility Formulation Counterion engineering

Mechanistic Differentiation: BOLD-100 GRP78/ER Stress Targeting Versus Platinum DNA Damage

BOLD-100 exerts its anticancer effects through mechanisms fundamentally distinct from platinum-based chemotherapeutics. While cisplatin, carboplatin, and oxaliplatin induce DNA damage as their primary mode of action, BOLD-100 acts via inhibition of stress-induced GRP78 upregulation, disruption of endoplasmic reticulum homeostasis, and induction of the unfolded protein response [1]. Preclinical studies demonstrated that BOLD-100 has tumor-inhibiting effects in cancer types that weakly respond to platinum-based agents [2]. In vitro studies have further shown BOLD-100 induces G2/M cell cycle arrest and apoptosis via the mitochondrial pathway, not primarily through DNA crosslinking .

Mechanism of action GRP78 inhibition ER stress

Functional Divergence Among Ru(III) Analogs: BOLD-100 Direct Cytotoxicity Versus NAMI-A Antimetastatic Profile

Despite sharing a Ru(III) coordination core, BOLD-100/KP1019 and NAMI-A exhibit fundamentally divergent biological and pharmacological profiles. KP1019 is characterized primarily as a cytotoxic drug effective against primary tumors, with activity in platinum-resistant colorectal cancers, whereas NAMI-A demonstrates negligible direct cytotoxicity and lacks efficacy in reducing primary cancer, instead showing activity limited to preventing metastases in animal models [1]. NAMI-A's Phase I/II clinical investigation ultimately failed, with analysis suggesting that inappropriate tumor model selection may have contributed [2]. This functional divergence underscores that ruthenium complexes cannot be considered a homogeneous class with interchangeable properties.

Ruthenium complexes Cytotoxicity Antimetastatic

Antiviral Activity Differentiation: BOLD-100 Broad-Spectrum Antiviral Effects Versus Anticancer-Specific Ruthenium Analogs

BOLD-100 demonstrates broad-spectrum antiviral activity not reported for other ruthenium-based anticancer candidates. In vitro studies demonstrated that BOLD-100 potently inhibits SARS-CoV-2 replication and cytopathic effects, with activity extending to evolutionarily divergent viruses including HIV-1 and Human Adenovirus type 5 [1]. This antiviral activity appears to be mediated through inhibition of virus-induced transcriptional changes in infected cells [1]. This property is not documented for NAMI-A, KP1019, or TLD1433, representing a potential ancillary differentiation of BOLD-100 for research applications at the intersection of oncology and virology.

Antiviral activity SARS-CoV-2 Broad-spectrum

BOLD-100 Optimal Application Scenarios for Scientific and Procurement Decision-Making


Clinical Trial of Combination Therapy in Platinum-Resistant or Heavily Pre-Treated Advanced GI Cancers

BOLD-100 + FOLFOX is indicated for advanced gastrointestinal cancers (colorectal, gastric, biliary tract, pancreatic) in patients who have progressed on prior therapies. The Phase 1b data demonstrates a 3-fold PFS improvement (4.7 vs. 2.0 months) and OS benefit (9.8 vs. 7.1 months) compared to standard of care benchmarks in heavily pre-treated mCRC patients [1]. The mechanistic orthogonality to platinum agents makes this combination particularly suited for platinum-resistant disease [2].

Preclinical and Clinical Research Requiring Reduced Neurotoxicity in Oxaliplatin-Containing Regimens

BOLD-100 co-administration with FOLFOX significantly reduces oxaliplatin-induced peripheral neuropathy incidence by 31-44 percentage points across cancer types (mCRC: 14% vs. 53%; BTC: 36% vs. 67%; GC: 19% vs. 63%) [3]. This application scenario is optimal for studies requiring extended treatment duration without dose-limiting neurotoxicity, or in patient populations particularly vulnerable to OIPN [4].

Investigational Use in Cancer Types with Weak Response to Platinum-Based Therapy

Preclinical evidence indicates that BOLD-100 demonstrates tumor-inhibiting effects in cancer types that weakly respond to platinum-based agents [2]. The compound's GRP78-targeting mechanism and induction of ER stress provides a therapeutic approach orthogonal to DNA-damaging agents, making it suitable for investigation in platinum-refractory tumor models and patient populations where platinum efficacy is limited [2].

Host-Directed Antiviral Research Exploring Metallodrug Applications in Virology

BOLD-100 demonstrates broad-spectrum antiviral activity against SARS-CoV-2, HIV-1, and Human Adenovirus type 5 through inhibition of virus-induced transcriptional changes [5]. This application scenario is suitable for research programs investigating repurposing of clinical-stage oncology agents for antiviral applications, or studies at the intersection of viral infection and cancer biology [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for BOLD-100

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.